molecular formula C13H22ClN5 B12226419 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12226419
M. Wt: 283.80 g/mol
InChI Key: LNSHCKUNQJLIEO-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, each substituted with ethyl and isopropyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions to form the pyrazole core.

    Substitution Reactions: The ethyl and isopropyl groups are introduced through substitution reactions. This can be done using alkyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the two pyrazole rings. This can be achieved through a nucleophilic substitution reaction using a suitable coupling agent like formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, potassium carbonate, aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activity.

    Biology: The compound is studied for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The pathways involved may include coordination chemistry with transition metals or interactions with biological receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-pyrazol-4-yl)ethanone: A similar compound with a single pyrazole ring substituted with an ethyl group.

    1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole derivative with different substituents.

Uniqueness

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to the presence of two pyrazole rings with distinct substituents, which can lead to diverse chemical reactivity and potential applications. Its structure allows for various modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-17-9-12(7-15-17)5-14-6-13-8-16-18(10-13)11(2)3;/h7-11,14H,4-6H2,1-3H3;1H

InChI Key

LNSHCKUNQJLIEO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

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